N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an amide group, a hydroxy group, and a methyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with ethylamine and propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-hydroxy-5-methylbenzoic acid is reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride to form the corresponding amide intermediate.
Step 2: The amide intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-hydroxyphenyl)propanamide
- N-ethyl-N-(2-hydroxy-4-methylphenyl)propanamide
- N-ethyl-N-(2-hydroxy-3-methylphenyl)propanamide
Uniqueness
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(15)13(5-2)10-8-9(3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDEDDBBLIKRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)C1=C(C=CC(=C1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580058 |
Source
|
Record name | N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909361-84-8 |
Source
|
Record name | N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.